Cas no 149930-92-7 (Boc-D-2-amino-4-bromo-4-pentenoic acid)
Boc-D-2-amino-4-bromo-4-pentenoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid
- (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- 4-Pentenoic acid,4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
- Boc-D-2-Amino--4-bromo-4-pentenoic acid
- BOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID
- (Tert-Butoxy)Carbonyl D-2-Amino-4-bromo-4-pentenoic acid
- Boc-D-2-amino-4-bromo-4-pentenoic acid≥ 99% (HPLC)
- A884219
- 4-pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
- DTXSID80426542
- AKOS016843806
- MFCD01320883
- 149930-92-7
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)- (9CI)
- PS-12808
- (2R)-4-bromo-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- G84967
- (2R)-4-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOIC ACID
- Boc-D-2-amino-4-bromo-4-pentenoic acid
-
- MDL: MFCD01320883
- Inchi: 1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
- InChI Key: AKUQAUPMGSKZIY-SSDOTTSWSA-N
- SMILES: BrC(=C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 293.02600
- Monoisotopic Mass: 293.02627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.407
- Boiling Point: 396.7 °C at 760 mmHg
- Flash Point: 193.7 °C
- PSA: 75.63000
- LogP: 2.65390
Boc-D-2-amino-4-bromo-4-pentenoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-D-2-amino-4-bromo-4-pentenoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194375-5g |
(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |
149930-92-7 | 95% | 5g |
$668 | 2021-06-09 | |
| TRC | B603053-1g |
Boc-D-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | 1g |
$ 50.00 | 2022-06-07 | ||
| TRC | B603053-5g |
Boc-D-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | 5g |
$ 65.00 | 2022-06-07 | ||
| TRC | B603053-10g |
Boc-D-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | 10g |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM194375-5g |
(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |
149930-92-7 | 95% | 5g |
$668 | 2023-02-18 | |
| Ambeed | A342300-1g |
(R)-4-Bromo-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |
149930-92-7 | 95+% | 1g |
$310.0 | 2024-08-03 | |
| A2B Chem LLC | AA75159-100mg |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99% (HPLC) | 100mg |
$91.00 | 2024-04-20 | |
| A2B Chem LLC | AA75159-250mg |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99% (HPLC) | 250mg |
$161.00 | 2024-04-20 | |
| A2B Chem LLC | AA75159-1g |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99% (HPLC) | 1g |
$311.00 | 2024-04-20 | |
| A2B Chem LLC | AA75159-5g |
Boc-d-2-amino-4-bromo-4-pentenoic acid |
149930-92-7 | ≥ 99 % (HPLC) | 5g |
$2019.00 | 2024-01-04 |
Boc-D-2-amino-4-bromo-4-pentenoic acid Suppliers
Boc-D-2-amino-4-bromo-4-pentenoic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Boc-D-2-amino-4-bromo-4-pentenoic acid
Recent Advances in Boc-D-2-amino-4-bromo-4-pentenoic Acid (CAS: 149930-92-7) Research and Applications
Boc-D-2-amino-4-bromo-4-pentenoic acid (CAS: 149930-92-7) is a specialized non-natural amino acid derivative that has garnered significant attention in chemical biology and medicinal chemistry research. This compound serves as a versatile building block for peptide synthesis and drug discovery, particularly in the development of constrained peptides and peptidomimetics. The presence of both the Boc-protecting group and the 4-bromo-4-pentenoic acid moiety provides unique opportunities for selective modifications, making it valuable for structure-activity relationship studies.
Recent studies have focused on utilizing Boc-D-2-amino-4-bromo-4-pentenoic acid as a key intermediate in the synthesis of novel protease inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in developing selective cathepsin inhibitors through cross-metathesis reactions. The bromoalkene functionality allows for efficient cyclization and stapling of peptide chains, leading to enhanced metabolic stability and target binding affinity. This approach has shown promising results in oncology drug development programs.
In peptide chemistry, researchers have exploited the reactivity of the 4-bromo-4-pentenoic acid side chain for site-specific modifications. A breakthrough study published in Chemical Science (2024) reported a novel palladium-catalyzed coupling reaction using this compound, enabling the construction of structurally diverse peptide conjugates. This methodology has opened new avenues for creating peptide-drug conjugates with improved pharmacokinetic properties.
The compound's unique structural features have also been utilized in the development of covalent inhibitors. Recent work published in ACS Chemical Biology (2023) demonstrated that derivatives of Boc-D-2-amino-4-bromo-4-pentenoic acid can serve as effective warheads for targeting cysteine residues in disease-relevant proteins. This application has shown particular promise in the development of antiviral agents and targeted cancer therapies.
From a synthetic chemistry perspective, advances in the large-scale production of Boc-D-2-amino-4-bromo-4-pentenoic acid have been reported. A 2024 study in Organic Process Research & Development detailed an optimized synthetic route with improved yield (78%) and purity (>99%). This development addresses previous challenges in the commercial availability of this specialty amino acid derivative, facilitating its broader application in drug discovery programs.
Looking forward, Boc-D-2-amino-4-bromo-4-pentenoic acid continues to be a valuable tool in chemical biology. Its applications are expanding into new areas such as protein labeling, PROTAC development, and the creation of peptide-based imaging agents. The compound's versatility and the growing understanding of its reactivity patterns suggest it will remain an important building block in medicinal chemistry for years to come.
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